Cas no 1017662-79-1 (N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)
![N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide structure](https://ja.kuujia.com/scimg/cas/1017662-79-1x500.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
- 5-Thiazolepropanamide, N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-4-(2-thienyl)-
- VU0634625-1
- N-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
- F5092-0022
- 1017662-79-1
- AKOS016388378
-
- インチ: 1S/C19H19ClN2O2S2/c1-11-9-14(15(24-3)10-13(11)20)22-18(23)7-6-17-19(21-12(2)26-17)16-5-4-8-25-16/h4-5,8-10H,6-7H2,1-3H3,(H,22,23)
- InChIKey: GNYFVKVONNMVDQ-UHFFFAOYSA-N
- ほほえんだ: S1C(CCC(NC2=CC(C)=C(Cl)C=C2OC)=O)=C(C2SC=CC=2)N=C1C
計算された属性
- せいみつぶんしりょう: 406.0576479g/mol
- どういたいしつりょう: 406.0576479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 485
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 密度みつど: 1.331±0.06 g/cm3(Predicted)
- ふってん: 593.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.03±0.70(Predicted)
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5092-0022-25mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-75mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-3mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-100mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-20μmol |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-5mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-10mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-4mg |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-5μmol |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5092-0022-10μmol |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide |
1017662-79-1 | 10μmol |
$69.0 | 2023-09-10 |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamideに関する追加情報
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-3-[2-Methyl-4-(Thiophen-2-Yl)-1,3-Thiazol-5-Yl]Propanamide: A Comprehensive Overview
N-(4-Chloro-2-Methoxy-5-Methylphenyl)-3-[2-Methyl-4-(Thiophen-2-Yl)-1,3-Thiazol-5-Yl]Propanamide, also identified by the CAS Registry Number 1017662-79-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a phenyl group substituted with chlorine, methoxy, and methyl groups, as well as a thiazole ring system substituted with a thiophene moiety. The combination of these functional groups makes this compound a valuable subject for research in medicinal chemistry, material science, and synthetic organic chemistry.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of transition metal catalysts like palladium has facilitated the construction of the thiazole ring system through C-C bond formation. These methods not only improve the yield but also enhance the purity of the final product, making it suitable for high-throughput screening in drug discovery.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. The presence of chlorine and methoxy groups on the phenyl ring suggests that this compound may exhibit significant bioactivity. Recent studies have demonstrated that such substituents can modulate the pharmacokinetic properties of a molecule, including absorption, distribution, metabolism, and excretion (ADME). Additionally, the thiazole ring system is known to confer stability and bioavailability to drugs, making this compound an attractive candidate for further preclinical testing.
The integration of thiophene into the molecular structure adds another layer of complexity and functionality. Thiophene derivatives are well-documented for their electronic properties and ability to participate in π–π interactions. These characteristics make them valuable in designing molecules with specific electronic or optical properties. For example, recent research has explored thiophene-containing compounds as candidates for organic electronics and optoelectronic devices. While this particular compound may not be directly applicable to these fields due to its amide functionality, its structural features suggest potential for further modification to suit such applications.
From a synthetic standpoint, this compound serves as an excellent model for studying multi-component reactions and modular synthesis strategies. The ability to assemble such a complex molecule from simpler building blocks highlights the importance of convergent synthesis in modern organic chemistry. Moreover, the use of protecting groups during synthesis ensures that sensitive functional groups remain intact throughout the reaction sequence.
In terms of spectroscopic analysis, this compound exhibits characteristic absorption bands in UV-vis spectroscopy due to its conjugated π-systems. NMR spectroscopy provides detailed information about the spatial arrangement of atoms within the molecule, while mass spectrometry confirms its molecular formula and structure. These analytical techniques are essential for confirming the identity and purity of synthesized compounds.
Looking ahead, ongoing research into this compound focuses on optimizing its pharmacodynamic properties through structural modifications. For instance, altering substituents on the phenyl or thiazole rings could enhance binding affinity to specific biological targets or improve solubility profiles. Collaborative efforts between chemists and biologists are crucial for translating these findings into clinically relevant therapies.
In conclusion, N-(4-Chloro-2-Methoxy-5-Methylphenyl)-3-[2-Methyl-4-(Thiophen-2-Yl)-1,3-Thiazol-5-Yl]Propanamide (CAS No. 1017662-79-1) represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with diverse functional groups. Its unique structure positions it as a valuable tool for advancing research across multiple disciplines while adhering to stringent safety standards and regulatory requirements.
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